molecular formula C15H13ClO3 B1347710 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 52803-62-0

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1347710
CAS No.: 52803-62-0
M. Wt: 276.71 g/mol
InChI Key: IORIHJOYBMWTAZ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The systematic identification of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde begins with its IUPAC name : 3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde. This nomenclature reflects the substituents’ positions on the benzaldehyde backbone:

  • 3-methoxy : A methoxy (-OCH₃) group at position 3.
  • 4-[(4-chlorophenyl)methoxy] : A 4-chlorobenzyl ether (-OCH₂C₆H₄Cl) at position 4.

Molecular Formula and Structural Features

  • Molecular formula : C₁₅H₁₃ClO₃.
  • Key structural descriptors :
    • Rotatable bonds: 5.
    • Hydrogen bond acceptors: 3.
    • Aromatic rings: Two (benzaldehyde and chlorobenzyl groups).

The compound’s SMILES notation (COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl) and InChI key (IORIHJOYBMWTAZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity (Figure 1).

Table 1: Structural and Physicochemical Properties

Property Value Source
Molecular weight 276.71 g/mol
XLogP3 3.4
Melting point 128.25°C (predicted)
Boiling point 346.94°C (EPA T.E.S.T.)
Density 1.23 g/cm³

Spectral Characterization

  • ¹H NMR : Signals correspond to the aldehyde proton (~9.8 ppm), methoxy group (~3.8 ppm), and aromatic protons (6.5–8.0 ppm).
  • ¹³C NMR : Peaks at ~190 ppm (aldehyde carbon), ~55 ppm (methoxy carbon), and 125–140 ppm (aromatic carbons).
  • Mass spectrometry : Molecular ion peak at m/z 276.0553 (C₁₅H₁₃ClO₃⁺).

Historical Context of Benzaldehyde Derivatives in Organic Chemistry

Benzaldehyde derivatives have played a pivotal role in organic chemistry since the isolation of benzaldehyde itself in 1803. The foundational work of Friedrich Wöhler and Justus von Liebig in 1832 demonstrated the first synthetic routes to benzaldehyde, catalyzing interest in its derivatives.

Evolution of Substituted Benzaldehydes

  • Early Applications :

    • Anisaldehyde (4-methoxybenzaldehyde) and cuminaldehyde (4-isopropylbenzaldehyde) emerged as key flavoring agents and intermediates in dye synthesis.
    • The introduction of electron-withdrawing groups (e.g., -Cl) enhanced stability and reactivity for nucleophilic substitutions.
  • Modern Developments :

    • Chlorinated derivatives : The addition of chlorobenzyl groups, as in this compound, improved lipophilicity for pharmaceutical applications.
    • Asymmetric synthesis : Advances in catalytic methods enabled stereoselective modifications of benzaldehyde cores.

Table 2: Milestones in Benzaldehyde Derivative Research

Year Development Significance
1803 Isolation of benzaldehyde from bitter almonds First natural source identification
1832 Synthesis of benzaldehyde by Wöhler/Liebig Established synthetic pathways
1950 Commercial production of chlorobenzaldehydes Expanded industrial applications
2019 Anti-inflammatory benzaldehyde derivatives Pharmaceutical potential demonstrated

Role in Contemporary Research

  • Fragrance industry : Derivatives like 4-(1-alkoxy-1-methylethyl)benzaldehydes exhibit woody-sweet notes, surpassing traditional benzaldehydes in persistence.
  • Medicinal chemistry : Derivatives inhibit enzymes like tyrosinase, relevant for treating hyperpigmentation.
  • Material science : Enhanced thermal stability makes chlorinated derivatives suitable for polymer precursors.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORIHJOYBMWTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358356
Record name 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-62-0
Record name 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52803-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studies on its potential as an anticancer, antibacterial, antifungal, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. Similarly, its antibacterial and antifungal activities may result from disrupting the cell membranes of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Key Functional Groups Yield (%) Melting Point (°C)
ABMM-16 4-Cl-Benzyloxy (2), OCH₃ (3) Aldehyde, Ether, Methoxy 86 77–80
2-((4-Methylbenzyl)oxy)benzaldehyde 4-CH₃-Benzyloxy (2), Triazole (1) Aldehyde, Triazole, Ether 68 142
4-((4-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzaldehyde 4-Cl-Benzyloxy (4), OCH₂CH₃ (3), I (5) Aldehyde, Ether, Ethoxy, Iodo n/a n/a
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy (4), Phenethoxy (3) Phenol, Ether 96 n/a

Key Observations :

  • Electronic Effects : ABMM-16’s 4-chlorobenzyl group is electron-withdrawing, enhancing aldehyde reactivity compared to the electron-donating 4-methylbenzyl group in .
Table 2: Catalyst and Solvent Impact on Yield
Compound Name Catalyst (mg/mL) Solvent Optimal Yield (%) Reference
ABMM-16 CuI (10) DMF 86
4-((1-Benzyl-triazol-4-yl)oxy)-3-methoxybenzaldehyde CuI (15) Acetonitrile 68

Discussion :

  • ABMM-16 achieves higher yields under milder conditions (10 mg/mL catalyst) compared to triazole-containing analogues, which require higher catalyst loads .
  • Solvent polarity (DMF vs. acetonitrile) influences reaction efficiency, with DMF favoring benzylation steps .

Spectroscopic and Physical Properties

  • Aldehyde Proton Shifts : ABMM-16’s ¹H NMR δ9.78 (CHO) is upfield compared to δ10.41 in , reflecting electron-withdrawing effects of the 4-Cl group stabilizing the aldehyde proton .
  • Melting Points : The triazole derivative exhibits a higher melting point (142°C) due to hydrogen bonding from the triazole ring, absent in ABMM-16.

Biological Activity

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a compound with the molecular formula C15H13ClO3C_{15}H_{13}ClO_3 and a molecular weight of approximately 276.72 g/mol, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial efficacy, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The structure of this compound includes a methoxy group and a chlorobenzyl moiety attached to a benzaldehyde core. This unique configuration enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioactivity compared to simpler derivatives.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cell lines MCF-7 and HCC1954. The compound exhibited significant antiproliferative effects at concentrations as low as 6.25 μM .

Case Study: Breast Cancer Cell Lines

In a comparative study involving MCF-7 and HCC1954 cells, it was observed that certain derivatives showed differential responses based on the molecular background of the cells. For example, compounds demonstrated significant inhibition of proliferation in HCC1954 cells compared to MCF-7 cells, suggesting that structural modifications could enhance specificity towards different cancer types .

CompoundCell LineConcentration (μM)Proliferation Inhibition (%)
Compound AMCF-76.2520
Compound BHCC19546.2570
Compound CMCF-712.530

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Studies indicate that it exhibits broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of both chlorobenzyl and methoxy groups contributes to its enhanced antibacterial efficacy.

Table: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μM
Pseudomonas aeruginosa16 μM
Bacillus subtilis4 μM

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in proliferation.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, which could contribute to its anticancer effects by reducing oxidative stress in cells .
  • Interaction with Biological Targets : Interaction studies indicate that this compound binds effectively to specific biological targets, enhancing its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., acetonitrile) using anhydrous potassium carbonate as a base at ambient or reflux temperatures (24–72 hours) . Alternative protocols use ethanol under reflux with potassium carbonate, achieving yields up to 86% after recrystallization . Monitoring via TLC (e.g., PE/EtOAc 80:20) or observing color changes ensures reaction completion .

Q. How can researchers characterize the compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key peaks include δ 9.78 (s, 1H, aldehyde proton), 7.27–7.37 (m, aromatic protons), 5.13 (s, 2H, CH₂ from benzyloxy group), and 3.88 (s, 3H, methoxy group) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 277.05532 (calculated) vs. observed 277.06171 .
  • FTIR : Detect aldehyde C=O stretch at ~1689 cm⁻¹ and aryl ether C-O at ~1255 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat) .
  • Work in a fume hood with adequate ventilation. Store in sealed containers away from ignition sources .
  • In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to address low yields or byproduct formation?

  • Methodological Answer :
  • Catalyst Screening : Vary catalyst amounts (e.g., 5–20 mg/mL) to balance reaction rate and selectivity. For example, excess catalyst may accelerate side reactions .
  • Solvent Effects : Compare polar aprotic (acetonitrile) vs. protic (ethanol) solvents to influence nucleophilicity and reaction kinetics .
  • Temperature Control : Reflux (6–12 hours) vs. ambient conditions (24–72 hours) can reduce byproducts like unreacted intermediates .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. What strategies enhance the compound’s selectivity as an ALDH1A3 inhibitor in medicinal chemistry?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., fluorophenyl thiosemicarbazone) to improve binding affinity and metabolic stability .
  • Docking Studies : Use computational tools (e.g., AutoDock) to predict interactions with ALDH1A3’s active site, focusing on the benzyloxy and methoxy moieties .
  • Enzyme Assays : Measure IC₅₀ values via NAD⁺-dependent oxidation of retinaldehyde in cell lysates, comparing inhibition across ALDH isoforms .

Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted 4-chlorobenzyl chloride or dimerization products) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra .
  • Crystallography : Obtain single-crystal X-ray data (e.g., CCDC 7647-14-5) to validate stereochemistry and molecular geometry .

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